molecular formula C11H13NO3 B11893208 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B11893208
M. Wt: 207.23 g/mol
InChI Key: WPVZYQAXVNVFQT-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a hydroxy group attached to a cyclohexadiene ring. The presence of these functional groups contributes to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the azetidine ring can produce a more saturated nitrogen-containing ring.

Scientific Research Applications

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and hydroxy group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved are still under investigation, but its potential to inhibit microbial growth and cancer cell proliferation has been demonstrated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the combination of the azetidine ring and the hydroxy group attached to a cyclohexadiene ring. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C11H13NO3/c1-6-8(12-4-3-5-12)9(13)7(2)11(15)10(6)14/h13H,3-5H2,1-2H3

InChI Key

WPVZYQAXVNVFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)C1=O)C)O)N2CCC2

Origin of Product

United States

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